Benzenamine, 2-(3-pyridinylethynyl)-

Description

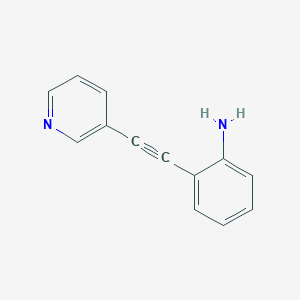

Benzenamine, 2-(3-pyridinylethynyl)-, is an aromatic amine derivative featuring a pyridine ring linked to the aniline moiety via an ethynyl (-C≡C-) group at the ortho position. While specific data on its synthesis, physical properties, or applications are absent in the provided evidence, its structural features allow comparisons with similar benzenamine derivatives.

Properties

IUPAC Name |

2-(2-pyridin-3-ylethynyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCWHKDTLOWDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464347 | |

| Record name | Benzenamine, 2-(3-pyridinylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124643-40-9 | |

| Record name | Benzenamine, 2-(3-pyridinylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(3-pyridinylethynyl)- typically involves the coupling of a benzenamine derivative with a 3-pyridinylethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: Benzenamine, 2-(3-pyridinylethynyl)- can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzenamine, 2-(3-pyridinylethynyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which Benzenamine, 2-(3-pyridinylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridine-Containing Analogs

3-[2-(2-Pyridinyl)ethyl]aniline (CAS: 347335-08-4): This compound replaces the ethynyl group with an ethyl (-CH2-CH2-) linker and a 2-pyridinyl substituent . The ethyl group introduces flexibility, contrasting with the rigid ethynyl spacer in the target compound. The positional isomerism (2-pyridinyl vs. 3-pyridinyl) may alter hydrogen-bonding or π-π stacking interactions in biological or material systems.

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine : Contains a benzyl group and a methyl-substituted pyridine but lacks the ethynyl-aniline backbone . The methyl group on pyridine may enhance lipophilicity compared to the unsubstituted pyridine in the target compound.

Halogenated and Electron-Withdrawing Substituents

- 2-(3,4-Difluorophenoxy)aniline (CAS: 946714-42-7): Features a difluorophenoxy group at the ortho position.

- Benzenamine, 3-(trifluoromethyl)- (CAS: 98-16-8): The trifluoromethyl (-CF3) group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than the ethynyl-pyridinyl group .

Bulky Substituents

- 2-(Cyclopentyloxy)aniline : The cyclopentyloxy group introduces steric bulk, which may hinder molecular interactions in catalysis or binding compared to the linear ethynyl-pyridinyl group .

Electronic and Steric Effects

| Compound Name | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| Benzenamine, 2-(3-pyridinylethynyl)- | 3-pyridinylethynyl | Moderate electron-withdrawing (via ethynyl) | Low (linear structure) |

| 3-[2-(2-Pyridinyl)ethyl]aniline | 2-pyridinylethyl | Variable (pyridine π-system) | Moderate (flexible ethyl) |

| 2-(3,4-Difluorophenoxy)aniline | 3,4-difluorophenoxy | Strong electron-withdrawing | Moderate (planar group) |

| Benzenamine, 3-(trifluoromethyl)- | Trifluoromethyl | Strong electron-withdrawing | Low |

- Ethynyl vs. Ethyl : The ethynyl group enhances conjugation and rigidity, favoring applications in materials science (e.g., conductive polymers) .

- Halogenated Groups: Fluorinated analogs (e.g., 2-(3,4-Difluorophenoxy)aniline) may exhibit higher metabolic stability, making them preferable in pharmaceutical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.